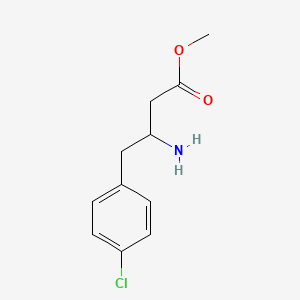
Methyl 3-amino-4-(4-chlorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-(4-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of butanoic acid and features a chlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-chlorophenyl)butanoate typically involves the esterification of 3-amino-4-(4-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-4-(4-chlorophenyl)butanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butanoic acid.
Reduction: Formation of 3-amino-4-(4-chlorophenyl)butanol.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(4-chlorophenyl)butanoate
- Methyl 3-amino-4-(4-fluorophenyl)butanoate
- Methyl 3-amino-4-(4-bromophenyl)butanoate
Uniqueness
Methyl 3-amino-4-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different halogen substitutions.
Biological Activity
Methyl 3-amino-4-(4-chlorophenyl)butanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a chlorinated phenyl ring, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the chlorophenyl moiety may participate in π-π interactions. These interactions can modulate enzyme activity or receptor function, leading to various physiological effects .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in therapeutic applications.
- Anti-cancer Properties : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative effects against colon cancer cell lines (HCT-116). Some derivatives showed significant inhibitory activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
- Potential Analgesic Effects : Investigations into the compound's analgesic properties suggest it may have applications in pain management.
Case Studies and Experimental Data
- Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Enzyme Inhibition | Interaction with specific enzymes | Potential for therapeutic applications |
| Anti-cancer Properties | Inhibition of cancer cell proliferation | IC50 values from 0.12 mg/mL to 0.81 mg/mL |
| Analgesic Effects | Possible pain relief properties | Under investigation |
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
AGUHKFHVEXUODR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















